molecular formula C8H8BrNO2 B189047 2-Bromo-1,3-dimethyl-5-nitrobenzene CAS No. 53906-84-6

2-Bromo-1,3-dimethyl-5-nitrobenzene

Cat. No.: B189047
CAS No.: 53906-84-6
M. Wt: 230.06 g/mol
InChI Key: MDIUQZPRHOZKMG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIUQZPRHOZKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427418
Record name 2-bromo-1,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53906-84-6
Record name 2-bromo-1,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:

    Methylation: The addition of methyl groups can be accomplished through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of methyl groups.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methyl groups can influence the compound’s reactivity and binding affinity to different substrates. The electrophilic aromatic substitution mechanism is a key pathway, where the compound can act as an electrophile or nucleophile depending on the reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-1,3-dimethyl-5-nitrobenzene
  • CAS Number : 53906-84-6
  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Structure : Substituted benzene with methyl groups at positions 1 and 3, bromine at position 2, and a nitro group at position 5 (Figure 1).

Physicochemical Properties :

  • Solubility: Not explicitly quantified in evidence, but the presence of a nitro group suggests lower water solubility compared to non-nitro analogues like 2-bromo-1,3-dimethylbenzene (0.10–0.46 mmol/L) .
  • Storage : Requires protection from light, dry conditions, and room-temperature storage in sealed containers due to nitro group sensitivity .

Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in reactions leveraging bromine and nitro functional groups for cross-coupling or reduction processes.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS 18873-95-5) :

  • Key Differences : Methyl groups at positions 1 and 2, nitro at position 3, bromine at position 4.

4-Bromo-1-chloro-2-nitrobenzene (CAS 164666-68-6) :

  • Key Differences : Chlorine at position 1, bromine at position 4, nitro at position 2.
  • Impact : Chlorine’s electron-withdrawing nature increases ring deactivation, reducing reactivity in nucleophilic substitutions compared to the target compound’s electron-donating methyl groups .

Halogen and Functional Group Variations

5-Bromo-2-iodo-1,3-dimethylbenzene :

  • Key Differences : Iodine replaces the nitro group at position 2.
  • Impact : Iodine’s superior leaving group ability enhances utility in nucleophilic aromatic substitution (NAS) reactions, unlike the target compound’s nitro group, which directs reactivity toward reduction or electrophilic pathways .

5-Bromo-1,3-dichloro-2-methylbenzene (CAS 204930-37-0) :

  • Key Differences : Dichloro substitution at positions 1 and 3.
  • Impact : Increased electron-withdrawing effects from chlorine reduce ring electron density, limiting applications in reactions requiring electron-rich aromatic systems (e.g., Suzuki coupling) .

5-Bromo-2-chloro-1,3-dinitrobenzene (CAS 51796-82-8) :

  • Key Differences : Two nitro groups (positions 1 and 3) and chlorine at position 2.
  • Impact : Stronger deactivation of the aromatic ring due to dual nitro groups, making it less reactive in electrophilic substitutions but useful in high-energy materials synthesis .

Solubility and Pharmacological Implications

  • 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7): Exhibits a solubility cutoff (0.10–0.46 mmol/L) linked to GABAA receptor modulation.

Electrophilic Substitution :

  • The target compound’s nitro group (meta-directing) and bromine (ortho/para-directing) create competing electronic effects, favoring reactions at position 4 or 6.
  • Example: Nitro reduction to an amine (→ 5-amino derivative) is a key step in pharmaceutical intermediate synthesis .

Cross-Coupling Reactions :

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Applications
This compound 53906-84-6 1-Me, 2-Br, 3-Me, 5-NO₂ 230.06 Synthetic intermediate, cross-coupling
5-Bromo-1,2-dimethyl-3-nitrobenzene 18873-95-5 1-Me, 2-Me, 3-NO₂, 5-Br 230.06 Isomeric intermediate, specialty chemistry
5-Bromo-2-iodo-1,3-dimethylbenzene N/A 1-Me, 2-I, 3-Me, 5-Br 295.96 Organometallic synthesis, conductive polymers
5-Bromo-2-chloro-1,3-dinitrobenzene 51796-82-8 1-NO₂, 2-Cl, 3-NO₂, 5-Br 296.45 High-energy materials, nitration studies

Table 2: Reactivity and Physicochemical Properties

Compound Name Halogen Type Nitro Groups Electron Effects Reactivity in NAS Stability Considerations
This compound Br 1 Moderate deactivation Low (steric hindrance) Light-sensitive, store in dark
5-Bromo-2-iodo-1,3-dimethylbenzene I 0 Mild activation (Me) High (I is superior leaving group) Stable under inert conditions
5-Bromo-1,3-dichloro-2-methylbenzene Cl, Br 0 Strong deactivation Very low Moisture-sensitive

Biological Activity

2-Bromo-1,3-dimethyl-5-nitrobenzene (CAS No. 53906-84-6) is an aromatic compound notable for its structural features, including a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound has garnered attention in various scientific fields, particularly due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₈H₈BrN O₂
  • Molecular Weight : 230.06 g/mol
  • Boiling Point : Approximately 301.5 °C (predicted)
  • Density : 1.533 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows the compound to interact with various biomolecules, potentially leading to the modulation of enzyme activities and interference with metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties . The compound's structure allows it to interfere with microbial cell functions, making it a candidate for further exploration in antimicrobial drug development. For instance, studies have shown that it can inhibit the growth of specific bacterial strains.

Enzyme Inhibition

The compound has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can affect the pharmacokinetics of other drugs, suggesting that this compound could be significant in drug-drug interaction studies.

Anti-Cancer Activity

Preliminary investigations have suggested potential anti-cancer properties of this compound. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. Flow cytometry results indicated that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential.

Case Studies

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated that derivatives of this compound showed significant cytotoxicity against MCF cell lines with IC₅₀ values indicating effective anti-cancer activity.
Chemical evaluationsIndicated that the compound exhibits moderate inhibitory effects on cytochrome P450 enzymes, suggesting implications for drug metabolism and safety profiles in pharmacology.

Synthesis and Applications

The synthesis of this compound typically involves the bromination of 1,3-dimethyl-5-nitrobenzene using bromine or bromine-containing reagents under controlled conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and is explored for its utility in producing dyes and pigments.

Q & A

Q. What strategies optimize reaction yields when steric hindrance from methyl/nitro groups limits functionalization?

  • Answer: Employ bulky directing groups (e.g., tert-butyl) to pre-organize the substrate. Microwave-assisted synthesis enhances kinetic control, reducing side reactions. Transition-metal catalysis (Pd, Cu) enables selective C-H activation at less hindered positions. For example, Suzuki coupling with arylboronic acids targets para to nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1,3-dimethyl-5-nitrobenzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.